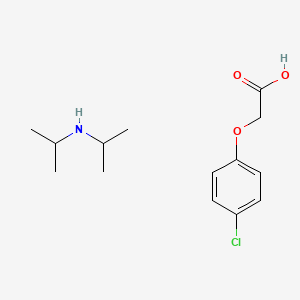

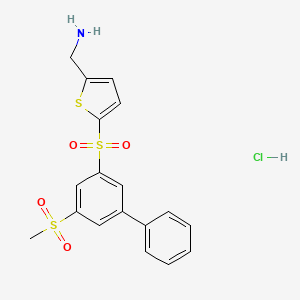

2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CH-100 is a Chinese herbal medicine previously used in the treatment of human hepatitis C.

Applications De Recherche Scientifique

Environmental and Health Impact Analysis

2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate, commonly found in herbicides like 2,4-D and MCPA, has a significant impact on environmental and public health. Research has analyzed carcinogenic outcomes and potential mechanisms from exposure to these compounds, especially in the context of agricultural and residential applications. For instance, a study highlighted the widespread use of these herbicides and their potential association with increased risks of lymphohematopoietic cancers. However, the evidence does not support a genotoxic mode of action for these compounds. Intriguingly, while environmental exposures to these compounds are not sufficient to establish a causal relationship with cancers, genetic polymorphisms that heighten the risk of developing such conditions have been identified. The interaction between these polymorphisms and exposure to chlorophenoxy compounds, especially in occupational settings, remains largely unexplored, indicating a complex interplay between genetic factors and environmental exposure (von Stackelberg, 2013).

Trends in Herbicide Toxicity Studies

Furthermore, research has delved into the trends and gaps in studies concerning the toxicity of herbicides like 2,4-D. The analysis of global trends underscores the rapid advancement in research on 2,4-D toxicology and mutagenicity, shedding light on the specific characteristics of its toxicity and mutagenicity. The study employs a novel method to quantitatively visualize and summarize the development of this research field, noting the concentrated efforts of authors working collaboratively, which have led to significant advancements in the understanding of 2,4-D toxicology and mutagenicity. The findings from this scientometric review provide invaluable insights into global trends in 2,4-D research, paving the way for future research efforts that might focus on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Environmental Management and Remediation

In terms of environmental management, studies have reviewed the treatment options for reclaiming wastewater produced by the pesticide industry, including those containing 2,4-D. The pesticide production industry generates high-strength wastewater containing a range of toxic pollutants, including 2,4-D and its variants. The paper discusses the processes that have been widely used to treat high-strength wastewaters rich in recalcitrant compounds at full-scale, emphasizing the need for experimental evaluation of these processes to assert their design, efficiencies, or costs (Goodwin, Carra, Campo, & Soares, 2018).

Propriétés

Numéro CAS |

51346-20-4 |

|---|---|

Nom du produit |

2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |

Formule moléculaire |

C14H22ClNO3 |

Poids moléculaire |

287.78 |

Nom IUPAC |

2-Propanamine, N-(1-methylethyl)-, (4-chlorophenoxy)acetate |

InChI |

InChI=1S/C8H7ClO3.C6H15N/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)7-6(3)4/h1-4H,5H2,(H,10,11);5-7H,1-4H3 |

Clé InChI |

WVUFOSDFMLKTFR-UHFFFAOYSA-N |

SMILES |

CC(C)NC(C)C.c1cc(ccc1OCC(=O)O)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CH-100; CH 100; CH100; UNII-25L08K1NAI. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)

![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)

![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)

![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)

![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)

![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)